molecular formula C9H10N4O B2640364 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrimidine CAS No. 2199247-12-4

2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrimidine

Cat. No.: B2640364
CAS No.: 2199247-12-4
M. Wt: 190.206
InChI Key: VKNGQJWHWOXRRV-UHFFFAOYSA-N
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Description

2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrimidine is a heterocyclic compound that serves as a valuable scaffold in medicinal chemistry and drug discovery research. Compounds featuring pyrazole and pyrimidine motifs are of significant interest in scientific research due to their broad biological activity. Related structural hybrids have been investigated as promising anti-tubercular agents, demonstrating activity against Mycobacterium tuberculosis H37RV . Furthermore, the pyrazole-pyrimidine core is a privileged structure in the design of potential inhibitors for various enzymes and therapeutic targets. This compound is intended for use as a key intermediate or building block in the synthesis of more complex molecules for biological screening and structure-activity relationship (SAR) studies. Researchers can utilize this chemical to develop novel compounds for probing biological pathways or as potential therapeutic agents for various diseases. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(1-methylpyrazol-4-yl)methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-13-6-8(5-12-13)7-14-9-10-3-2-4-11-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNGQJWHWOXRRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)COC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrimidine typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with a pyrimidine derivative under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) to facilitate the reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace leaving groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrimidine. The compound has shown efficacy against various cancer cell lines due to its ability to inhibit specific pathways involved in tumor growth. For instance, research indicates that pyrazole-based compounds can induce apoptosis in cancer cells and inhibit angiogenesis, making them promising candidates for cancer therapy .

Enzyme Inhibition
The compound has been investigated for its role as an inhibitor of phosphodiesterase enzymes (PDEs), which are crucial in regulating intracellular signaling pathways. Inhibitors of PDE10A have been particularly noted for their potential in treating neurological disorders such as schizophrenia. The modification of the pyrimidine core in related compounds has led to enhanced potency and selectivity, indicating a promising avenue for drug development .

Antimicrobial Properties
Pyrazole derivatives exhibit broad-spectrum antimicrobial activities. Compounds similar to 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrimidine have been shown to possess significant antibacterial and antifungal properties. Studies have demonstrated their effectiveness against resistant strains of bacteria, suggesting their potential use in developing new antimicrobial agents .

Agricultural Applications

Herbicidal Activity
Research has explored the herbicidal properties of pyrimidine derivatives. Compounds like 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrimidine have been synthesized and evaluated for their ability to inhibit weed growth while being less harmful to crops. These compounds target specific biochemical pathways in plants, offering a selective approach to weed management .

Material Science Applications

Fluorescent Probes
The unique structural features of pyrazole derivatives allow them to be utilized as fluorescent probes in biological imaging. The incorporation of the pyrazole moiety into materials has resulted in compounds that exhibit strong fluorescence properties, making them suitable for applications in bioimaging and diagnostics .

Case Studies

Application TypeStudy ReferenceFindings
Anticancer Induced apoptosis in MCF-7 breast carcinoma cells; inhibited tumor growth in vivo.
Enzyme Inhibition Enhanced PDE10A inhibition leading to improved pharmacokinetic profiles.
Antimicrobial Effective against multiple resistant bacterial strains; potential for new antibiotic development.
Herbicidal Selective inhibition of weed species with minimal crop damage; promising for sustainable agriculture.
Fluorescent Probes High fluorescence quantum yields; applications in cellular imaging and diagnostics.

Mechanism of Action

The mechanism of action of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[1,5-a]pyrimidine Derivatives

  • Structure : Compound 20 (methyl-1-phenyl-1H-pyrazol-4-yl)pyrido[2,3:3,4]pyrazolo[1,5-a]pyrimidine features a fused pyrido-pyrazolo-pyrimidine system, which increases ring rigidity and π-conjugation compared to the simpler pyrimidine backbone of the target compound .
  • Synthesis : Synthesized via cyclocondensation reactions, whereas 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrimidine likely requires nucleophilic substitution at the pyrimidine’s 2-position.
  • Applications : Fused systems like compound 20 exhibit enhanced intercalation properties, making them candidates for DNA-binding agents, while the target compound’s methoxy group may favor kinase inhibition .

Pyrazolo[3,4-d]pyrimidine Derivatives

  • Structure: 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (compound 2) contains an imino group at position 4 and an amino group at position 5, which confer hydrogen-bonding capabilities absent in the target compound .
  • Isomerization : Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives (e.g., compounds 7 and 9) undergo isomerization under specific conditions, highlighting their structural flexibility. The target compound’s methoxy group likely reduces such isomerization due to steric hindrance .

Thieno-Pyrazolopyrimidine Hybrids

  • Structure: 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine (compound 3) incorporates a sulfur-containing thieno ring, which enhances electron-withdrawing effects compared to the methoxy group in the target compound .
  • Synthesis : Utilizes Vilsmeier–Haack formylation and cyclization with ammonium carbonate, contrasting with the target compound’s likely etherification or alkylation steps .

Coumarin-Tetrazole-Pyrimidine Derivatives

  • Structure : Derivatives like 4i and 4j feature coumarin and tetrazole substituents, which introduce fluorescence and metal-coordination properties, respectively. These functionalities are absent in the target compound, limiting its utility in optical or catalytic applications .

Research Findings and Trends

  • Electronic Effects: Methoxy-substituted pyrimidines (target compound) exhibit higher electron density than sulfur-containing thieno derivatives, influencing their interaction with biological targets .
  • Biological Activity : Fused-ring systems (e.g., compound 20) show broader pharmacological profiles, while simpler pyrimidines like the target compound are optimized for selective binding .
  • Synthetic Complexity: Thieno and coumarin derivatives require multistep syntheses, whereas the target compound’s synthesis is more straightforward, favoring industrial scalability .

Biological Activity

The compound 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrimidine is a pyrazole derivative that has attracted attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its structural features suggest a diverse range of interactions with biological targets, making it a subject of ongoing investigation.

Target of Action: The primary target for 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrimidine is Nicotinamide phosphoribosyltransferase (NAMPT) , an enzyme involved in the NAD+ salvage pathway. This interaction is crucial as it influences cellular metabolism and energy homeostasis.

Mode of Action: The compound modulates the activity of NAMPT, leading to alterations in the NAD+ salvage pathway. This pathway is vital for cellular functions, including energy production and regulation of various metabolic processes.

Biological Activities

The biological activities of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrimidine can be categorized as follows:

Anticancer Activity

Research has indicated that compounds containing pyrazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrimidine demonstrate cytotoxic effects against various cancer cell lines, including lung carcinoma (A549) and colon cancer (HCT116). In vitro assays revealed that these compounds often have lower IC50 values compared to standard chemotherapeutic agents, indicating potent anticancer activity .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Pyrazole derivatives have been reported to possess activity against a range of pathogens, including bacteria and fungi. The presence of specific functional groups enhances their efficacy against resistant strains .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µg/mL)Reference
AnticancerA549 (lung carcinoma)193.93
AnticancerHCT116 (colon cancer)208.58
AntimicrobialStaphylococcus aureusModerate Activity
AntimicrobialEscherichia coliModerate Activity

Applications in Scientific Research

The compound 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrimidine serves several roles in scientific research:

  • Medicinal Chemistry: It is being explored as a potential therapeutic agent due to its ability to inhibit NAMPT, which may lead to novel treatments for cancers and metabolic disorders.
  • Material Science: The compound's unique properties make it suitable for developing new materials with specific functionalities, such as enhanced conductivity or fluorescence.
  • Synthetic Chemistry: It acts as a building block for synthesizing more complex heterocyclic compounds, facilitating the discovery of new drug candidates .

Q & A

Q. What are the common synthetic routes for 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrimidine and its derivatives?

  • Methodological Answer : Synthesis typically involves coupling reactions between pyrimidine precursors and substituted pyrazole moieties. For example:
  • Step 1 : Start with 2-chloropyrimidine-4-carboxylic acid and 1-methyl-4-pyrazole borate pinacol ester.
  • Step 2 : Use Suzuki-Miyaura coupling under Pd catalysis to attach the pyrazole group .
  • Step 3 : Optimize reaction conditions (e.g., reflux in EtOH/H₂O, POCl₃ for halogenation) as described in analogous syntheses .
  • Key Reagents : NH₄OAc in glacial acetic acid (108°C) for cyclization , or DMF/POCl₃ for chlorination .

Q. How is structural characterization performed for this compound?

  • Methodological Answer :
  • NMR/IR : Confirm functional groups (e.g., pyrazole C-H stretches at ~3100 cm⁻¹, pyrimidine ring vibrations) .
  • X-ray Diffraction : Resolve crystal structures using SHELXL for refinement. For example, bond angles and torsion angles in derivatives like N-benzyl-2-(1-methyl-1H-pyrazol-4-yl)pyrimidine-4-carboxamide were validated via single-crystal X-ray analysis . Reference SHELX parameters (e.g., R-factors < 5%) for accuracy .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of pyrimidine-pyrazole hybrids?

  • Methodological Answer :
  • Variables : Solvent polarity (e.g., EtOH vs. DMF), temperature (e.g., 0°C to 60°C for POCl₃ reactions ), and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling).
  • Case Study : A 15% yield increase was achieved by replacing EtOH with a 4:1 EtOH/H₂O mixture, enhancing solubility of intermediates .
  • Data Analysis : Use HPLC or LC-MS to monitor reaction progress and identify byproducts (e.g., unreacted boronate esters) .

Q. What advanced crystallography techniques resolve ambiguities in pyrimidine derivatives?

  • Methodological Answer :
  • Twinned Data : Apply SHELXL’s TWIN/BASF commands to refine twinned crystals, common in low-symmetry space groups .
  • Disorder Modeling : Use PART/SUMP restraints for flexible methoxy or pyrazole groups .
  • Validation : Cross-check with Hirshfeld surface analysis (e.g., C–H···O interactions in 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine ).

Q. How is biological activity assessed for fungicidal derivatives?

  • Methodological Answer :
  • In Vitro Assays : Test against plant fungi (e.g., Rhizoctonia solani) at 100 mg/L. Calculate inhibitory rates (%) via mycelial growth inhibition .
  • Structure-Activity Relationship (SAR) : Correlate substituents (e.g., 4-chlorobenzyl vs. 4-methylphenyl) with activity. For example, 4j (79.1% inhibition) vs. 4f (85.3%) .
  • Molecular Docking : Use AutoDock Vina to predict binding to fungal cytochrome bc₁ complex (PDB: 3CX5). Validate with RMSD < 2.0 Å .

Q. How to address contradictions in synthetic or crystallographic data?

  • Methodological Answer :
  • Synthetic Yield Discrepancies : Replicate reactions under inert atmospheres (N₂/Ar) to rule out oxidation side reactions .
  • Crystallographic Ambiguities : Compare multiple refinement models (e.g., isotropic vs. anisotropic thermal parameters) and validate with Rint < 0.05 .
  • Statistical Tools : Apply Hamilton R-factor ratio tests to resolve electron density map conflicts .

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